2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]thio}-4-(methoxymethyl)-6-methylnicotinonitrile
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Overview
Description
2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the 3,4-dihydroxyphenyl intermediate: This can be achieved by the reduction of 3,4-dihydroxyphenylacetone using a reducing agent such as sodium borohydride.
Introduction of the oxoethyl group: This step involves the reaction of the 3,4-dihydroxyphenyl intermediate with an appropriate oxoethylating agent under controlled conditions.
Formation of the sulfanyl group: The oxoethylated intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Cyclization and introduction of the pyridyl group: The resulting compound undergoes cyclization and further functionalization to introduce the pyridyl group.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide can undergo various types of chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones under oxidative conditions.
Reduction: The oxoethyl group can be reduced to a hydroxyl group using reducing agents.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, providing antioxidant effects.
Signal Transduction: The compound may modulate signal transduction pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}nicotinic acid .
- 1-(2,4-dihydroxyphenyl)-2-(3,4-dimethylphenoxy)ethanone .
Uniqueness
2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(methoxymethyl)-6-methyl-3-pyridyl cyanide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H16N2O4S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H16N2O4S/c1-10-5-12(8-23-2)13(7-18)17(19-10)24-9-16(22)11-3-4-14(20)15(21)6-11/h3-6,20-21H,8-9H2,1-2H3 |
InChI Key |
MSOUCVXDWWIFTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)C2=CC(=C(C=C2)O)O)C#N)COC |
Origin of Product |
United States |
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